The synthesis of Cetuximab involves complex biotechnological processes. Initially, the gene encoding the desired antibody is inserted into a suitable expression vector. This vector is then introduced into mammalian cells, typically Chinese hamster ovary cells, which are capable of post-translational modifications essential for proper antibody folding and function. The cells are cultured in bioreactors under controlled conditions to produce the antibody in large quantities. Following production, Cetuximab undergoes purification processes such as protein A affinity chromatography to isolate the antibody from other cellular components. The final product is formulated for clinical use .
Cetuximab has a complex molecular structure characterized by its large size and intricate folding. The molecular formula is , with a molar mass of approximately 145,781.92 g/mol. The structure comprises two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped configuration typical of immunoglobulins. The binding site of Cetuximab specifically interacts with the EGFR, inhibiting its activation and subsequent downstream signaling pathways .
Cetuximab primarily functions through its interaction with EGFR. Upon binding to the extracellular domain of EGFR, it prevents the receptor from undergoing dimerization and activation by its natural ligands, such as epidermal growth factor. This blockade leads to the inhibition of several downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway. These pathways are crucial for cell proliferation and survival; thus, their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
The mechanism of action of Cetuximab involves several key steps:
Clinical studies have shown that patients with wild-type KRAS tumors benefit significantly from treatment with Cetuximab, achieving response rates exceeding 60% .
Cetuximab exhibits several physical and chemical properties relevant to its function:
The elimination half-life of Cetuximab is approximately 114 hours in patients, allowing for less frequent dosing compared to other therapeutic agents .
Cetuximab has significant applications in oncology:
The legal status of fetuses in Canadian law has remained intentionally undefined since the landmark Roe v. Morgentaler (1988) decision, which struck down abortion laws and established that fetuses lack independent legal personhood under the Criminal Code [2] [9]. This constitutional vacuum precipitated repeated legislative attempts to define fetal rights, particularly concerning violent crimes against pregnant women. Prior to Bill C-225, foundational cases like Regina v. Levkovic (2012) exposed critical ambiguities when courts struggled to address infant concealment without legal fetal status, with Supreme Court justices notably referring to the fetus as "this, um, dead, um, whatever" during proceedings [2].
In 1996, prosecutorial attempts to charge an Ottawa woman who shot pellets into her womb failed precisely due to absence of fetal legal standing [2] [7]. Provincial efforts similarly faltered; a 1996 Manitoba court order forcing a solvent-addicted pregnant woman into treatment was stayed on appeal, reinforcing that fetal protection could not override maternal autonomy under existing frameworks [7]. These cases underscored Parliament’s unresolved tension: how to address public concern over fetal harm without infringing upon abortion rights or maternal bodily autonomy—a balance no bill had successfully achieved before Bill C-225’s introduction [2] [9].
Table: Key Judicial Milestones in Fetal Rights Jurisprudence
Case/Event (Year) | Legal Significance | Outcome |
---|---|---|
R. v. Morgentaler (1988) | Struck down abortion laws | Fetus has no constitutional rights |
Winnipeg Child and Family Services Case (1996) | Forced treatment of pregnant woman | Stayed on appeal; no fetal standing |
Regina v. Levkovic (2012) | Concealment of infant body | Highlighted legal ambiguity in fetal terminology |
Bill C-225 (“Cassie and Molly’s Law”) directly mirrored earlier legislative efforts to criminalize fetal harm, but incorporated strategic modifications to circumvent criticisms that doomed previous bills:
Bill C-484 (Unborn Victims of Crime Act, 2008): Proposed creating a separate offense for killing or injuring a fetus during an attack on a pregnant woman. It was criticized for implicitly establishing fetal personhood by treating the fetus as a distinct victim. The Abortion Rights Coalition of Canada argued this could lay groundwork for abortion criminalization [5] [8].
Bill C-225 (2016): Retained C-484’s core structure but added two critical clauses:
Table: Comparative Legislative Elements
Feature | Bill C-484 (2008) | Bill C-225 (2016) |
---|---|---|
Offense Structure | Separate offense against fetus | Separate offense against fetus |
Abortion Exclusion | Nonexistent | Explicit exclusion clause |
Applicability | All pregnancies | Only pregnancies woman intended to carry |
Key Criticism | Establishes fetal personhood | Retains fetal personhood via “preborn child” concept |
Bill C-225, sponsored by Conservative Member of Parliament Cathay Wagantall, underwent Second Reading debates on May 2, 2016, with voting concluding on October 19, 2016. The discourse revealed entrenched ideological divisions:
Proponent Arguments: Wagantall framed the bill as addressing a “legal gap” where violent offenders causing fetal death faced no additional consequences. She cited cases like Cassie Kaake, murdered while pregnant (inspiring the bill’s “Cassie and Molly” title), whose attacker could not be charged for fetal death. Wagantall emphasized the bill’s abortion exemption and cited polling showing 70% public support for such legislation [1] [8].
Opponent Arguments: Liberal Member of Parliament Bill Blair countered that existing laws (e.g., aggravated assault sentencing) already allowed harsher penalties for crimes against pregnant women without introducing fetal personhood. New Democratic Party justice critic Murray Rankin warned the bill risked “opening the door to fetal rights challenges” against abortion access. The Abortion Rights Coalition of Canada mobilized nationwide petitions arguing the bill enabled future erosion of reproductive rights [1] [5].
Voting followed strict party lines:
Table: Vote Distribution on Bill C-225 (October 19, 2016)
Party | Vote (Yeas/Nays) | Votes Cast | % of Caucus |
---|---|---|---|
Conservative | Yeas | 76 | 91% |
Liberal | Nays | 182 | 100% |
New Democratic Party | Nays | 27 | 100% |
The bill’s decisive defeat (209–76) reflected a broader pattern: since 1987, 46 anti-abortion legislative initiatives have failed in Canada. Political scientists observed that even modified fetal protection bills like C-225 could not overcome Canada’s unique legal stance—being the only democratic nation without gestational limits on abortion [2] [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8